2-Ethoxy-5-nitropyridine
Overview
Description
2-Ethoxy-5-nitropyridine is a chemical compound with the empirical formula C7H8N2O3 . It has a molecular weight of 168.15 .
Molecular Structure Analysis
The molecular structure of 2-Ethoxy-5-nitropyridine consists of a pyridine ring substituted with an ethoxy group at the 2-position and a nitro group at the 5-position .Physical And Chemical Properties Analysis
2-Ethoxy-5-nitropyridine has a density of 1.2±0.1 g/cm3, a boiling point of 272.3±20.0 °C at 760 mmHg, and a melting point of 90-94 °C (lit.) . It has a molar refractivity of 42.2±0.3 cm3, and a molar volume of 135.0±3.0 cm3 .Scientific Research Applications
2-Ethoxy-5-nitropyridine has been utilized in substitution reactions to create various substituted pyridines. This includes the formation of 2-ethoxy-5-nitropyridine with high yields, demonstrating its potential in organic synthesis (Bakke & Sletvold, 2003).
The reactivity of nitropyridine derivatives towards ammonia in different solvents, including 2-ethoxy-5-nitropyridine, has been studied. This research provides insights into solvent effects on the chemical behavior of these compounds (Hertog & Jouwersma, 1953).
2-Amino-5-ethoxypyridine, a compound related to 2-Ethoxy-5-nitropyridine, has been synthesized, and its preparation methods have been investigated. This work contributes to the methodology of pyridine derivative synthesis (Hertog et al., 2010).
Pyridine derivatives, including those related to 2-Ethoxy-5-nitropyridine, have been studied for their antimitotic and antitumor properties. These compounds show potential as anticancer agents (Temple et al., 1992).
2-Ethoxy-5-nitropyridine derivatives have been used to develop fluorescent probes for detecting metal ions, such as Fe3+ and Hg2+, in aqueous media. This application is significant in environmental and biological systems (Singh et al., 2020).
The conformational stability and vibrational spectral studies of nitropyridine compounds, including those similar to 2-Ethoxy-5-nitropyridine, have been analyzed using density functional theory. This research aids in understanding molecular stability and reactivity (Balachandran et al., 2012).
2-Ethoxy-5-nitropyridine has been used in the heterodimerization of cysteine-containing peptides, demonstrating its utility in peptide chemistry (Rabanal et al., 1996).
Safety And Hazards
properties
IUPAC Name |
2-ethoxy-5-nitropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-2-12-7-4-3-6(5-8-7)9(10)11/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDVDLYMQVSLQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50304343 | |
Record name | 2-Ethoxy-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50304343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-5-nitropyridine | |
CAS RN |
31594-45-3 | |
Record name | 2-Ethoxy-5-nitropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31594-45-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 165481 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031594453 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 31594-45-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165481 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Ethoxy-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50304343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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